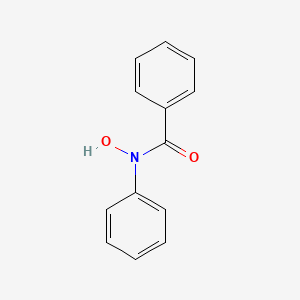

N-Hydroxy-N-phenylbenzamide

Overview

Description

N-Hydroxy-N-phenylbenzamide: is an organic compound with the molecular formula C₁₃H₁₁NO₂This compound is characterized by its white crystalline solid form and is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform .

Mechanism of Action

N-Hydroxy-N-phenylbenzamide, also known as N-Phenylbenzohydroxamic acid, N-Benzoyl-N-phenylhydroxylamine, or N-Hydroxybenzanilide, is an organic compound with the molecular formula C13H11NO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Biochemical Pathways

It has been used in the photometric determination of vanadium, separation of tantalum and niobium, and the gravimetric determination of scandium, zirconium, molybdenum, beryllium, iron, titanium, aluminum, and copper . It has also been used in the colorimetric determination of cobalt, cerium, titanium, and vanadium .

Pharmacokinetics

It is known that the compound is practically insoluble in water but soluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid . It has a very low solubility in cold water, with a solubility of about 0.5% in hot water .

Result of Action

It has been used in various chemical reactions and determinations, indicating that it can interact with certain molecules and ions to cause changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal conditions but incompatible with strong oxidizing agents . It is also sensitive to light and easily absorbs moisture . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing N-Hydroxy-N-phenylbenzamide involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Substitution: Another method involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often employs the condensation reaction due to its high yield and efficiency. The process involves large-scale reactors and controlled conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Hydroxy-N-phenylbenzamide can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: It can be reduced to form N-phenylbenzamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of N-phenylbenzamide.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-Hydroxy-N-phenylbenzamide is used as a reagent in organic synthesis, particularly in the formation of amides and hydroxamic acids. It is also employed in the study of complexation reactions with metal ions .

Biology: In biological research, this compound is used to study enzyme inhibition, particularly metalloproteinases. It acts as a chelating agent, binding to metal ions in the active sites of enzymes .

Medicine: Its ability to inhibit metalloproteinases makes it a candidate for anti-cancer and anti-inflammatory drug development .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

- N-Benzoyl-N-phenylhydroxylamine

- N-Phenylhydroxylamine

- Benzhydroxamic acid

Uniqueness: N-Hydroxy-N-phenylbenzamide is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in enzyme inhibition studies and as a reagent in organic synthesis .

Biological Activity

N-Hydroxy-N-phenylbenzamide (NHPhB) is a compound that has garnered attention for its biological activity, particularly in the context of antiviral and cholinesterase inhibition. This article reviews the available literature on the biological properties of NHPhB, focusing on its antiviral effects, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-phenylbenzamide derivatives, including NHPhB, against various viral strains. One notable study synthesized a series of N-phenylbenzamide derivatives and evaluated their activity against Enterovirus 71 (EV71), a virus known to cause hand, foot, and mouth disease. Among these derivatives, some exhibited significant antiviral activity with low IC50 values, indicating effective inhibition of viral replication.

Key Findings:

- Compound 1e demonstrated an IC50 value ranging from 5.7 to 12 μM against EV71, with a high selectivity index (SI) compared to standard antiviral agents like pirodavir .

- The structure modifications at the C-3 position of the benzene ring were crucial for enhancing antiviral activity. Compounds with specific substitutions showed improved efficacy and metabolic stability .

Cholinesterase Inhibition

In addition to its antiviral properties, NHPhB and its derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

Inhibition Characteristics:

- A study found that various N-phenylbenzamide derivatives exhibited moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM , while BuChE inhibition was less potent with IC50 values between 53.5 and 228.4 µM .

- The presence of hydroxyl groups in NHPhB enhances its interaction with these enzymes, making it a potential candidate for treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Structure-Activity Relationships

The biological activity of NHPhB is significantly influenced by its chemical structure. The following table summarizes key structural features that affect its biological properties:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances enzyme inhibition |

| Substituents at C-3 | Critical for antiviral potency |

| Halogenation | Improves lipophilicity and activity |

Case Studies

Several case studies have illustrated the potential therapeutic applications of NHPhB:

- Antiviral Applications : A study focused on synthesizing derivatives aimed at enhancing anti-EV71 activity demonstrated that specific modifications could lead to compounds with significantly lower cytotoxicity while maintaining antiviral efficacy .

- Cognitive Disorders : Research on cholinesterase inhibitors has indicated that NHPhB derivatives could serve as leads for developing treatments for Alzheimer's disease by improving cognitive function through enhanced neurotransmitter availability .

Properties

IUPAC Name |

N-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYIXDZITBMCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059788 | |

| Record name | N-Phenylbenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder or fibers; [Alfa Aesar MSDS] | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304-88-1 | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylbenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxybenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2RRM5KQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PBHA?

A1: The molecular formula of PBHA is C13H11NO2, and its molecular weight is 213.23 g/mol.

Q2: What spectroscopic data is available for PBHA?

A2: Research has utilized various spectroscopic techniques to characterize PBHA, including:

- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic bands corresponding to the amide carbonyl (C=O), hydroxyl (O-H), and other functional groups. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide insights into the structure and conformation of PBHA. [, ]

- UV-Vis Spectroscopy: UV-Vis spectroscopy helps study PBHA's interactions with metal ions and other molecules, revealing characteristic absorption bands. [, , , ]

Q3: Does PBHA exhibit solvent-dependent conformational changes?

A3: Yes, PBHA demonstrates solvent-dependent conformational switching. Studies using NMR have shown that it exists primarily in the cis form in non-polar solvents like CD2Cl2. In contrast, the trans form is favored in polar aprotic solvents like acetone-d6. Interestingly, a mixture of both conformers is observed in polar protic solvents like methanol-d4. This behavior is attributed to the varying strengths of intramolecular hydrogen bonding and solvation effects in different solvents. []

Q4: What is known about the stability of PBHA under various conditions?

A4: PBHA's stability can be affected by factors such as pH, temperature, and solvent. It generally exhibits good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [, , ] Research also suggests that PBHA undergoes degradation in the presence of strong oxidizing agents. []

Q5: Are there formulation strategies to improve the stability or solubility of PBHA?

A5: While specific formulation strategies for PBHA are not extensively covered in the provided literature, its solubility can be enhanced in mixed solvent systems. Studies have shown increased PBHA solubility in mixtures of water with organic solvents like dioxane, methanol, and ethanol. [, ] Further research is necessary to explore specific formulation approaches to improve its stability, solubility, or bioavailability for different applications.

Q6: How does PBHA interact with metal ions?

A6: PBHA acts as a bidentate ligand, coordinating to metal ions through its carbonyl and hydroxyl oxygen atoms. [, , ] It forms colored complexes with various metal ions, including vanadium, molybdenum, zirconium, and copper, making it valuable in analytical chemistry for extraction and spectrophotometric determination of these metals. [, , , , , , ]

Q7: Can you explain PBHA's use in the extraction and determination of specific metals?

A7: PBHA exhibits selectivity toward various metal ions under specific conditions:

- Vanadium: PBHA forms a colored complex with vanadium(V) that can be extracted into chloroform. This property allows for the spectrophotometric determination of vanadium in various matrices, including environmental samples and biological tissues. [, , ]

- Molybdenum: A similar approach is employed for molybdenum determination, where its complex with PBHA is extracted and analyzed spectrophotometrically. This method has been successfully used for molybdenum analysis in steel samples. [, ]

- Zirconium: PBHA forms a colorless complex with zirconium(IV) extractable into chloroform. The extract can be further reacted with phenylfluorone to develop a colored complex for spectrophotometric determination. This method tolerates the presence of various other ions, allowing for zirconium analysis in complex matrices like zircon sand. []

Q8: How does PBHA interact with DNA and RNA?

A8: Studies indicate that PBHA can bind to nucleic acids:

- DNA: Research suggests that PBHA interacts with calf thymus DNA (ct-DNA) primarily through an intercalative mode, potentially involving hydrogen bonding. [, , ] This interaction is supported by observations like hyperchromicity and blue shifts in UV-Vis spectra.

- RNA: PBHA shows a strong binding affinity for torula yeast RNA (t-RNA), evident from enhanced fluorescence intensity upon interaction. [, ] Further research is needed to fully elucidate the specific binding modes and potential biological implications of PBHA's interaction with nucleic acids.

Q9: Does PBHA exhibit any catalytic properties?

A9: Research indicates that PBHA can participate in catalytic reactions:

- Hydrolysis of Esters: PBHA and its derivatives have been shown to catalyze the hydrolysis of p-nitrophenyl diphenyl phosphinate. This catalytic activity is enhanced in the presence of cationic surfactants, suggesting the involvement of micellar catalysis. [, ]

Q10: Has PBHA been investigated for its antioxidant activity?

A10: Yes, PBHA has demonstrated antioxidant properties in several studies. It scavenges DPPH radicals, inhibits β-Carotene-Linoleate thiocyanate bleaching, and protects DNA from peroxide-induced cleavage. [] This antioxidant activity is attributed to the presence of the hydroxamic acid functional group, which can donate hydrogen atoms or electrons to neutralize free radicals.

Q11: Have computational methods been used to study PBHA?

A11: Yes, computational chemistry techniques, particularly molecular docking, have been employed to study PBHA's interaction with biomolecules like DNA and RNA. These studies provide insights into the potential binding modes, affinities, and molecular interactions governing these interactions. [, ]

Q12: What is known about the structure-activity relationship (SAR) of PBHA and its derivatives?

A12: SAR studies on PBHA and its analogs reveal that:

- Substituents on the N-phenyl ring: Introducing electron-withdrawing or electron-donating groups on the N-phenyl ring can influence the acidity of the hydroxamic acid group and, consequently, affect its metal-chelating properties and biological activities. [, ] For instance, incorporating electron-withdrawing groups generally enhances the acidity, leading to stronger metal binding.

- Modifications to the hydroxamic acid group: Altering the hydroxamic acid moiety can significantly impact its activity. Replacing it with other functional groups might abolish or alter its metal-binding characteristics and biological effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.